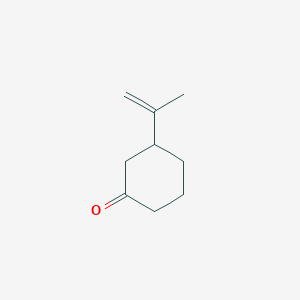

3-Isopropenylcyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-prop-1-en-2-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7(2)8-4-3-5-9(10)6-8/h8H,1,3-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQGXKQUZWWNDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30502926 | |

| Record name | 3-(Prop-1-en-2-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6611-97-8 | |

| Record name | 3-(Prop-1-en-2-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Analysis of 3-Isopropenylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural analysis of 3-Isopropenylcyclohexanone, a substituted cyclohexanone derivative of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectroscopic data in public literature, this report combines predicted data from computational models with analysis of closely related compounds to elucidate its structural features. This document offers a comprehensive overview of its molecular structure, predicted spectroscopic characteristics, and standard experimental protocols for its analysis, serving as a valuable resource for researchers in the field.

Introduction

This compound is a ketone with a molecular formula of C₉H₁₄O. Its structure consists of a cyclohexanone ring substituted with an isopropenyl group at the third position. This molecule is a structural isomer of the more commonly cited 4-Isopropenylcyclohexanone. The presence of both a carbonyl group and a carbon-carbon double bond makes it a versatile synthon for various organic transformations. A thorough understanding of its structure is paramount for its application in synthetic chemistry and drug design.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| IUPAC Name | 3-(prop-1-en-2-yl)cyclohexan-1-one |

| Canonical SMILES | CC(=C)C1CC(=O)CCC1 |

| InChI Key | N/A (Not readily available) |

Predicted Spectroscopic Data

In the absence of published experimental spectra, the following data has been generated using validated computational prediction tools. These predictions provide a foundational understanding of the expected spectroscopic behavior of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the protons of the cyclohexanone ring and the isopropenyl group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.8 - 4.9 | br s | 2H | Vinylic protons (=CH₂) |

| ~2.0 - 2.5 | m | 5H | Protons on C2, C6, and C3 |

| ~1.7 | s | 3H | Methyl protons (-CH₃) |

| ~1.5 - 1.9 | m | 4H | Protons on C4 and C5 |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ will reflect the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~211 | C=O (C1) |

| ~145 | Quaternary C (=C) |

| ~112 | =CH₂ |

| ~45 - 50 | C3 |

| ~40 - 45 | C2, C6 |

| ~20 - 30 | C4, C5 |

| ~20 | -CH₃ |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is predicted to show characteristic absorption bands for the ketone and alkene functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 - 2850 | Medium | C-H (alkane) stretching |

| ~1715 | Strong | C=O (ketone) stretching |

| ~1645 | Medium | C=C (alkene) stretching |

| ~890 | Strong | =C-H (alkene) bending (out-of-plane) |

Predicted Mass Spectrometry Data

The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 138 | Moderate | [M]⁺ (Molecular ion) |

| 123 | Moderate | [M - CH₃]⁺ |

| 95 | Strong | [M - C₃H₅]⁺ (Loss of isopropenyl group) |

| 67 | Strong | Further fragmentation |

| 41 | Strong | [C₃H₅]⁺ (Isopropenyl cation) |

Experimental Protocols

The following are detailed, standard methodologies for the key experiments that would be used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse (zg30).

-

Acquisition time: ~3-4 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 16-32.

-

Spectral width: 0-12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled (zgpg30).

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Spectral width: 0-220 ppm.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place it in a solution cell.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into a GC equipped with a suitable capillary column (e.g., DB-5ms). The GC will separate the components before they enter the mass spectrometer.

-

Direct Infusion: Introduce a dilute solution of the sample directly into the ion source via a syringe pump.

-

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Parameters:

-

Mass range: m/z 40-400.

-

Scan speed: 1000-2000 amu/s.

-

Visualization of Structural Analysis Workflow

The logical workflow for the structural elucidation of this compound, integrating various analytical techniques, is depicted below.

Conclusion

This technical guide provides a foundational structural analysis of this compound based on predicted spectroscopic data. The presented tables of predicted NMR, IR, and MS data, along with standardized experimental protocols, offer a comprehensive starting point for researchers working with this compound. The provided workflow diagram illustrates the logical integration of these techniques for structural confirmation. While predicted data is a valuable tool, experimental verification remains the gold standard for unequivocal structure determination. This guide is intended to facilitate further research and application of this compound in various scientific endeavors.

Spectroscopic Analysis of 3-Isopropenylcyclohexanone: A Technical Guide

This technical guide provides a detailed overview of the expected spectroscopic data for 3-isopropenylcyclohexanone, a valuable intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development and related fields.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 2.2 - 2.4 | m | - |

| H-3 | 2.5 - 2.7 | m | - |

| H-4 | 1.6 - 1.9 | m | - |

| H-5 | 1.6 - 1.9 | m | - |

| H-6 | 2.0 - 2.2 | m | - |

| =CH₂ (vinyl) | 4.7 - 4.9 | s (broad) | - |

| -CH₃ (isopropenyl) | 1.7 - 1.8 | s | - |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-1) | 208 - 212 |

| C-2 | 40 - 45 |

| C-3 | 45 - 50 |

| C-4 | 25 - 30 |

| C-5 | 25 - 30 |

| C-6 | 35 - 40 |

| C= (isopropenyl) | 140 - 145 |

| =CH₂ (isopropenyl) | 110 - 115 |

| -CH₃ (isopropenyl) | 20 - 25 |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (ketone) | 1710 - 1720 | Strong |

| C=C (alkene) | 1640 - 1650 | Medium |

| C-H (sp³ C-H stretch) | 2850 - 3000 | Medium-Strong |

| C-H (sp² C-H stretch) | 3070 - 3090 | Medium |

| =C-H (alkene C-H bend) | 880 - 900 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Identity |

| 138 | [M]⁺ (Molecular Ion) |

| 123 | [M - CH₃]⁺ |

| 95 | [M - C₃H₅]⁺ (Loss of isopropenyl group) |

| 81 | [C₆H₉]⁺ |

| 68 | [C₅H₈]⁺ (Retro-Diels-Alder fragmentation) |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument's software will automatically lock onto the deuterium signal of the CDCl₃. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution spectra.[1]

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

The acquisition time is typically 2-4 seconds, and a relaxation delay of 1-2 seconds is common.[2]

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C.

-

Set the spectral width to approximately 0-220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.

-

A higher number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the spectra.

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lens paper

Procedure (using ATR-FTIR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal. Ensure the crystal surface is completely covered.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.[3][4]

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a soft tissue soaked in a suitable solvent like isopropanol or acetone.

Procedure (using salt plates for a neat liquid):

-

Sample Preparation: Place one or two drops of the liquid sample onto a clean, dry salt plate.

-

Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.

-

Spectrum Acquisition: Place the salt plate assembly into the sample holder of the FTIR spectrometer and acquire the spectrum as described above.

-

Cleaning: After the measurement, disassemble the salt plates and clean them immediately with a suitable dry solvent. Store the plates in a desiccator to prevent damage from moisture.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with Electron Ionization - EI)

-

Volatile organic solvent (e.g., methanol or dichloromethane)

-

Vials and syringe

Procedure (using Electron Ionization - EI):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent.[6]

-

Sample Introduction: The sample can be introduced into the mass spectrometer in several ways:

-

Direct Infusion: The sample solution is directly injected into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method where the sample is first passed through a GC column to separate it from any impurities before it enters the mass spectrometer.[7]

-

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation known as the molecular ion ([M]⁺).[7]

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, charged species and neutral fragments.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. cores.research.asu.edu [cores.research.asu.edu]

- 2. ekwan.github.io [ekwan.github.io]

- 3. community.wvu.edu [community.wvu.edu]

- 4. amherst.edu [amherst.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 3-Isopropenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Isopropenylcyclohexanone, a specialty ketone with potential applications in organic synthesis and drug discovery. Due to the limited availability of data in public databases, this guide primarily draws from a seminal publication in the Journal of Organic Chemistry that details its synthesis and initial characterization.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for handling, characterization, and application of the compound in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O | Calculated |

| Molecular Weight | 138.21 g/mol | Calculated |

| Boiling Point | 98-99 °C at 15 mm Hg | [1] |

| Refractive Index (n²⁵D) | 1.4855 | [1] |

| Density | Not Reported | |

| Solubility | Not Reported | |

| Appearance | Not Reported |

Synthesis of this compound

The synthesis of this compound was achieved through the Wittig reaction, a powerful method for olefination of ketones and aldehydes. The experimental protocol detailed below is based on the work of House, Latham, and Slater.

Experimental Protocol: Wittig Reaction for the Synthesis of this compound

Materials:

-

3-Acetylcyclohexanone

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium in hexane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of the ylide from methyltriphenylphosphonium bromide is prepared by reacting it with n-butyllithium in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

The solution of 3-acetylcyclohexanone in anhydrous diethyl ether is then added dropwise to the stirred ylide solution at room temperature.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting residue is distilled to afford pure this compound.

For a detailed, step-by-step procedure, please refer to the original publication: House, H. O.; Latham, R. A.; Slater, C. D. J. Org. Chem. 1966, 31 (8), 2667–2669.

Chemical Reactivity and Potential Applications

The chemical structure of this compound, featuring both a ketone and an isopropenyl group, suggests a rich and versatile reactivity profile. The ketone functionality can undergo a wide range of nucleophilic additions, reductions, and alpha-functionalization reactions. The isopropenyl group is susceptible to electrophilic addition, hydrogenation, and polymerization reactions.

This dual functionality makes this compound a potentially valuable building block in organic synthesis for the construction of more complex molecules, including natural products and pharmaceutical intermediates. The cyclohexanone scaffold is a common motif in many biologically active compounds.

Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques. The key spectral features are summarized below.

| Spectroscopic Data | Key Features |

| Infrared (IR) Spectrum | A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected around 1715 cm⁻¹. Absorptions corresponding to the C=C stretch of the isopropenyl group would appear around 1645 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) Spectrum | The ¹H NMR spectrum would show characteristic signals for the vinyl protons of the isopropenyl group, as well as signals for the methyl protons and the protons on the cyclohexanone ring. The ¹³C NMR spectrum would show a signal for the ketone carbonyl carbon in the downfield region (around 210 ppm) and signals for the sp² carbons of the isopropenyl group. |

Experimental Workflow and Logical Relationships

The synthesis of this compound can be visualized as a clear workflow, highlighting the key reagents and transformations.

Caption: A flowchart illustrating the synthetic workflow for producing this compound via a Wittig reaction.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways of this compound. This represents a significant knowledge gap and an opportunity for future research. Given the prevalence of the cyclohexanone motif in pharmacologically active molecules, investigations into the biological properties of this compound could yield valuable insights.

Conclusion

This compound is a specialty chemical with potential as a versatile building block in organic synthesis. This guide has consolidated the available information on its physical and chemical properties, with a focus on its synthesis as detailed in the scientific literature. Further research is warranted to fully elucidate its reactivity, and to explore its potential biological activities, which could open new avenues for its application in drug discovery and development. Professionals are encouraged to consult the primary literature for detailed experimental procedures and to exercise appropriate laboratory safety precautions when handling this compound.

References

The Discovery and Synthesis of 3-Isopropenylcyclohexanone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the initial discovery and laboratory synthesis of the cyclic ketone, 3-Isopropenylcyclohexanone. The primary method of synthesis involves a Wittig reaction, a cornerstone of organic chemistry for the formation of carbon-carbon double bonds. This guide will cover the reaction mechanism, detailed experimental protocols, and the characterization of the final product.

Introduction

The synthesis of novel cyclic ketones is a significant area of research in organic chemistry, driven by their potential as intermediates in the synthesis of complex natural products and pharmacologically active molecules. This compound is one such compound, whose preparation was first detailed by Herbert O. House, Roger A. Latham, and Carl D. Slater in their 1966 publication in The Journal of Organic Chemistry. Their work established a definitive synthetic route, which remains a key example of the application of the Wittig reaction to cyclic ketones.

The Synthetic Pathway: A Wittig Reaction Approach

The core of the synthesis is the reaction of a phosphorus ylide with a ketone. In this specific case, the starting material is 3-carbomethoxycyclohexanone, which is reacted with methylenetriphenylphosphorane (a Wittig reagent). This reaction directly converts the carbonyl group of the starting material into an isopropenyl group, yielding the desired this compound.

Experimental Protocols

The following protocols are based on the established synthesis of this compound.

Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

A solution of n-butyllithium in hexane is added dropwise to a stirred suspension of methyltriphenylphosphonium bromide in anhydrous diethyl ether under a nitrogen atmosphere. The reaction is typically carried out at room temperature, and the formation of the orange-red ylide is indicative of a successful reaction.

Synthesis of this compound

To the freshly prepared Wittig reagent, a solution of 3-carbomethoxycyclohexanone in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred for several hours at room temperature and then refluxed to ensure completion. The reaction is subsequently quenched by the addition of water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound is purified by fractional distillation under reduced pressure. The purity of the final product is then assessed using gas chromatography and spectroscopic methods.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

| Reactant | Molecular Weight ( g/mol ) | Amount (moles) | Volume/Mass |

| Methyltriphenylphosphonium bromide | 357.23 | 0.1 | 35.7 g |

| n-Butyllithium | 64.06 | 0.1 | 40 mL of 2.5 M solution |

| 3-carbomethoxycyclohexanone | 156.18 | 0.09 | 14.0 g |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| This compound | 138.21 | 12.44 | 8.71 | 70.2 |

| Spectroscopic Data | Wavelength/Frequency | Interpretation |

| Infrared (IR) Spectroscopy | 1715 cm⁻¹ | C=O stretch of the ketone |

| 1645 cm⁻¹ | C=C stretch of the isopropenyl group | |

| ¹H NMR Spectroscopy | δ 4.7-4.9 ppm | Vinylic protons of the isopropenyl group |

| δ 1.7 ppm | Methyl protons of the isopropenyl group |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

An In-depth Technical Guide to the Conformation Analysis of 3-Isopropenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational preferences of 3-isopropenylcyclohexanone. The document delves into the principles governing its stereochemistry, focusing on the energetic factors that dictate the equilibrium between its chair conformers. Quantitative data, estimated from established principles and related compounds, are presented to provide a framework for understanding the conformational behavior of this molecule. Detailed experimental protocols for the synthesis of related compounds are provided as a reference, and a visual representation of the conformational equilibrium is offered through a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development who are working with substituted cyclohexanone systems.

Introduction

The conformational analysis of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for understanding molecular reactivity, biological activity, and material properties. This compound, a molecule featuring both a carbonyl group and an alkenyl substituent on a cyclohexane ring, presents an interesting case study in the interplay of steric and electronic effects that govern conformational preferences. The chair conformation of the cyclohexane ring is the most stable arrangement, and the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by the steric strain arising from 1,3-diaxial interactions.

Conformational Equilibrium

The conformational equilibrium of this compound involves the ring inversion between two chair conformations, as depicted below. In one conformation, the isopropenyl group occupies an equatorial position, while in the other, it is in an axial position.

Caption: Conformational equilibrium between the axial and equatorial conformers of this compound.

The position of this equilibrium is dictated by the difference in Gibbs free energy (ΔG) between the two conformers. The primary factor contributing to this energy difference is the steric strain experienced by the axial substituent due to 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

Quantitative Conformational Analysis: The A-Value

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which is the negative of the Gibbs free energy change (-ΔG°) for the equilibrium where the substituent moves from the axial to the equatorial position. A larger A-value indicates a stronger preference for the equatorial position.

Table 1: Estimated Conformational Energy Data for this compound

| Parameter | Value | Source/Justification |

| A-Value (Isopropenyl) | ~1.6 kcal/mol | Estimated from the A-value of the vinyl group.[1] |

| ΔG° (Axial → Equatorial) | ~ -1.6 kcal/mol | The negative of the A-value. |

| Equilibrium Constant (Keq) | ~ 15.7 (at 298 K) | Calculated using the equation Keq = exp(-ΔG°/RT). |

| % Equatorial Conformer | ~ 94% | Calculated from Keq. |

| % Axial Conformer | ~ 6% | Calculated from Keq. |

The equilibrium constant (Keq) and the relative populations of the two conformers can be calculated from the A-value using the following equations:

ΔG° = -RT * ln(Keq)

% Equatorial = [Keq / (1 + Keq)] * 100

% Axial = [1 / (1 + Keq)] * 100

Where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin (298 K).

Based on the estimated A-value of 1.6 kcal/mol, the equatorial conformer of this compound is significantly favored at room temperature, comprising approximately 94% of the equilibrium mixture.

Spectroscopic Analysis

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for the conformational analysis of cyclic molecules.

¹H NMR Spectroscopy

Proton NMR spectroscopy can provide valuable information about the conformation of this compound through the analysis of chemical shifts and, more importantly, vicinal coupling constants (³J). The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.

In a chair conformation, the following typical coupling constants are observed:

-

³J(axial, axial): 7 - 12 Hz (dihedral angle ~180°)

-

³J(axial, equatorial): 2 - 5 Hz (dihedral angle ~60°)

-

³J(equatorial, equatorial): 2 - 5 Hz (dihedral angle ~60°)

For the major, equatorial conformer of this compound, the proton at C3 would be in an axial position. Therefore, its coupling to the adjacent axial protons on C2 and C4 would be expected to show large coupling constants (in the 7-12 Hz range). In the minor, axial conformer, the proton at C3 would be equatorial, and would exhibit smaller coupling constants to the adjacent protons.

Table 2: Predicted ¹H NMR Coupling Constants for the C3-Proton in this compound Conformers

| Conformer | C3-Proton Orientation | Expected ³J to Axial C2/C4 Protons | Expected ³J to Equatorial C2/C4 Protons |

| Equatorial | Axial | 7 - 12 Hz | 2 - 5 Hz |

| Axial | Equatorial | 2 - 5 Hz | 2 - 5 Hz |

The observation of a complex multiplet for the C3 proton with large coupling constants would provide strong evidence for the predominance of the equatorial conformer.

¹³C NMR Spectroscopy

The chemical shifts in ¹³C NMR spectroscopy are also sensitive to the stereochemical environment of the carbon atoms. In general, axial substituents cause a shielding (upfield shift) of the γ-carbons due to steric compression (the γ-gauche effect). In the case of this compound, the axial conformer would be expected to show an upfield shift for the C1 and C5 carbons compared to the equatorial conformer.

Infrared (IR) Spectroscopy

The C=O stretching frequency in the IR spectrum of cyclohexanones is sensitive to the conformation of adjacent substituents. For 3-substituted cyclohexanones, the C=O stretching frequency is often slightly different for the axial and equatorial conformers. However, due to the low population of the axial conformer of this compound, observing a distinct C=O stretch for this species would be challenging. The spectrum would be dominated by the absorption of the equatorial conformer. The isopropenyl group would exhibit characteristic C=C and =C-H stretching and bending vibrations.

Experimental Protocols

Illustrative Synthesis of a Substituted Cyclohexanone (General Procedure)

Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

Reaction: Robinson Annulation to form a substituted cyclohexenone, followed by selective reduction of the enone double bond.

Materials:

-

A suitable α,β-unsaturated ketone (e.g., methyl vinyl ketone)

-

A suitable cyclic ketone (e.g., 2-methylcyclohexanone)

-

Base (e.g., sodium ethoxide in ethanol)

-

Reducing agent (e.g., lithium in liquid ammonia)

-

Appropriate solvents and workup reagents

Procedure:

-

Robinson Annulation: The cyclic ketone is treated with the α,β-unsaturated ketone in the presence of a base to facilitate a Michael addition followed by an intramolecular aldol condensation to yield a cyclohexenone derivative.

-

Purification: The crude product is purified by distillation or column chromatography.

-

Selective Reduction: The resulting cyclohexenone is then subjected to a dissolving metal reduction (e.g., Birch reduction conditions) to selectively reduce the carbon-carbon double bond, affording the substituted cyclohexanone.

-

Final Purification: The final product is purified by distillation or chromatography.

Characterization: The structure and purity of the synthesized compound would be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Computational Analysis Workflow

Computational chemistry provides a powerful means to investigate the conformational landscape of molecules. Density Functional Theory (DFT) is a commonly employed method for calculating the energies and geometries of different conformers.

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

This workflow allows for the accurate determination of the relative energies of the axial and equatorial conformers, as well as the precise calculation of geometric parameters such as dihedral angles.

Conclusion

The conformational analysis of this compound is governed by the steric preference of the isopropenyl group for the equatorial position to avoid destabilizing 1,3-diaxial interactions. Based on the A-value of the related vinyl group, the equatorial conformer is estimated to be significantly more stable, accounting for approximately 94% of the conformational population at room temperature. This prediction can be experimentally verified through detailed analysis of ¹H NMR coupling constants. The synthesis of this molecule can be approached through established organometallic or condensation methodologies. The principles and data presented in this guide provide a solid foundation for researchers and professionals working with this and structurally related molecules, aiding in the prediction of their chemical behavior and biological interactions. Further experimental and computational studies are warranted to refine the quantitative data presented herein.

References

An In-depth Technical Guide to the Reactivity of the Isopropenyl Group in 3-Isopropenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity of the isopropenyl group in 3-isopropenylcyclohexanone. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates information from analogous compounds, particularly other substituted cyclohexanones and terpenoids containing the isopropenyl moiety, such as its regioisomer 4-isopropenylcyclohexanone and carvone. The document details expected reaction pathways, including electrophilic additions, oxidation, and reduction, providing predicted outcomes and generalized experimental protocols. Spectroscopic data from analogous compounds are presented to aid in the characterization of potential reaction products. This guide serves as a foundational resource for researchers interested in the synthetic utility of this compound.

Introduction

This compound is a bicyclic ketone with a chemical formula of C₉H₁₄O. Its structure features a cyclohexanone ring substituted with an isopropenyl group at the 3-position. This arrangement presents two primary sites of reactivity: the carbonyl group of the cyclohexanone ring and the exocyclic carbon-carbon double bond of the isopropenyl group. The interplay between these functional groups, particularly the electronic effects of the ketone on the alkene and vice-versa, governs the molecule's chemical behavior. Understanding the reactivity of the isopropenyl group is crucial for its application as a synthon in organic synthesis, particularly in the development of novel pharmaceutical agents and complex natural products. This guide will focus on the chemical transformations of the isopropenyl moiety.

Predicted Reactivity of the Isopropenyl Group

The isopropenyl group, a 1,1-disubstituted alkene, is susceptible to a variety of addition and oxidative cleavage reactions. The presence of the ketone at the 3-position is expected to have a modest electronic influence on the double bond.

Electrophilic Addition Reactions

The electron-rich π-bond of the isopropenyl group is susceptible to attack by electrophiles. These reactions are predicted to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, and the nucleophile adds to the more substituted tertiary carbon, leading to the formation of a stable tertiary carbocation intermediate.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent (Electrophile) | Predicted Major Product |

| HBr | 3-(2-Bromopropan-2-yl)cyclohexanone |

| H₂O / H⁺ (Acid-catalyzed hydration) | 3-(2-Hydroxypropan-2-yl)cyclohexanone |

| Br₂ in CCl₄ | 3-(1,2-Dibromopropan-2-yl)cyclohexanone |

Catalytic Hydrogenation

The double bond of the isopropenyl group can be selectively reduced in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Wilkinson's catalyst. This reaction is expected to be facile, converting the isopropenyl group to an isopropyl group. The ketone functionality may also be reduced under more forcing conditions (higher pressure and temperature, or with specific catalysts like Rhodium).

Table 2: Predicted Products of Hydrogenation of this compound

| Catalyst | Reagent | Predicted Major Product |

| Pd/C | H₂ (1 atm) | 3-Isopropylcyclohexanone |

| PtO₂ | H₂ (high pressure) | 3-Isopropylcyclohexanol |

| Wilkinson's Catalyst | H₂ (1 atm) | 3-Isopropylcyclohexanone |

Oxidation Reactions

The isopropenyl group is susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃) and potassium permanganate (KMnO₄). These reactions cleave the double bond, yielding ketone and/or carboxylic acid functionalities.

-

Ozonolysis : Treatment with ozone followed by a reductive workup (e.g., with dimethyl sulfide, DMS) is predicted to cleave the double bond to yield 3-acetylcyclohexanone and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would likely oxidize the intermediate aldehyde to a carboxylic acid, though in this case, the other product is already a ketone.

-

Potassium Permanganate : Under hot, acidic, or basic conditions, KMnO₄ will cleave the double bond. This reaction is expected to yield 3-acetylcyclohexanone.[1] Under milder, cold, and neutral or slightly basic conditions, syn-dihydroxylation may occur to form 3-(1,2-dihydroxypropan-2-yl)cyclohexanone.

Table 3: Predicted Products of Oxidation of the Isopropenyl Group

| Reagent | Workup | Predicted Major Product |

| 1. O₃; 2. (CH₃)₂S | Reductive | 3-Acetylcyclohexanone |

| 1. O₃; 2. H₂O₂ | Oxidative | 3-Acetylcyclohexanone |

| Hot, acidic KMnO₄ | - | 3-Acetylcyclohexanone |

| Cold, dilute KMnO₄, NaOH | - | 3-(1,2-Dihydroxypropan-2-yl)cyclohexanone |

Reactivity of the Cyclohexanone Ring

While this guide focuses on the isopropenyl group, it is important to consider the reactivity of the ketone for synthetic planning. The carbonyl group can undergo nucleophilic addition, reduction to an alcohol, and can be converted to other functional groups via reactions like the Wittig reaction.

Wittig Reaction

The Wittig reaction provides a powerful method for converting ketones into alkenes.[2][3] Reaction of this compound with a phosphorus ylide (Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond, yielding a substituted cyclohexene. For example, reaction with methylenetriphenylphosphorane (Ph₃P=CH₂) would yield 3-isopropenyl-1-methylenecyclohexane.

Experimental Protocols (Based on Analogous Systems)

The following are generalized experimental protocols for key transformations, adapted from literature procedures for structurally similar compounds. Researchers should optimize these conditions for this compound.

Catalytic Hydrogenation of an Isopropenyl Group (Analogous to Carvone)

Procedure:

-

A solution of the substrate (e.g., carvone, 1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate) is prepared in a hydrogenation flask.

-

A catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%) is added to the solution.

-

The flask is connected to a hydrogenation apparatus, and the atmosphere is replaced with hydrogen gas (typically at 1 atm, balloon pressure).

-

The reaction mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed (monitored by TLC or gas chromatography).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.

Ozonolysis of an Isopropenyl Group (Analogous to Limonene)

Procedure:

-

The substrate (e.g., limonene, 1 equivalent) is dissolved in a non-participating solvent (e.g., dichloromethane or methanol) and cooled to -78 °C in a dry ice/acetone bath.

-

A stream of ozone gas is bubbled through the solution until a persistent blue color indicates the presence of excess ozone.

-

The reaction mixture is then purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

For a reductive workup, a reducing agent such as dimethyl sulfide (DMS, 1.5 equivalents) is added, and the solution is allowed to warm to room temperature and stirred for several hours.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Wittig Reaction on a Cyclohexanone Ring

Procedure:

-

A phosphorus ylide is prepared in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

The solution of the ylide is typically cooled in an ice bath.

-

A solution of the cyclohexanone derivative (1 equivalent) in the same anhydrous solvent is added dropwise to the ylide solution.

-

The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[2][3][4]

Predicted Spectroscopic Data (Based on Analogous Compounds)

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| =CH₂ | 4.7 - 4.9 | s |

| CH₃ | 1.7 - 1.8 | s |

| Cyclohexanone Ring Protons | 1.5 - 2.8 | m |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 208 - 212 |

| C=CH₂ | 145 - 150 |

| =CH₂ | 110 - 115 |

| CH₃ | 20 - 23 |

| Cyclohexanone Ring Carbons | 25 - 50 |

Table 6: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1715 |

| C=C (Alkene) | ~1645 |

| =C-H (sp² C-H stretch) | ~3080 |

| C-H (sp³ C-H stretch) | 2850 - 3000 |

Visualizations of Reaction Workflows

The following diagrams illustrate the generalized workflows for key reactions of this compound.

Conclusion

While direct experimental data on the reactivity of this compound is scarce, a robust predictive framework can be established by examining analogous chemical systems. The isopropenyl group is anticipated to readily undergo a variety of transformations, including electrophilic additions, catalytic hydrogenation, and oxidative cleavage, making it a versatile handle for molecular elaboration. The ketone functionality provides an additional site for synthetic modification. This guide provides researchers with a solid foundation for designing synthetic routes utilizing this compound and for interpreting the results of such reactions. Further experimental investigation is warranted to fully elucidate the specific reactivity and spectroscopic properties of this compound.

References

- 1. Answered: Draw the major organic product of the reaction of carvone with KMnO4. H3O+ | bartleby [bartleby.com]

- 2. Carvone, (-)- | C10H14O | CID 439570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. D(+)-Carvone(2244-16-8) IR Spectrum [chemicalbook.com]

- 6. L(-)-Carvone(6485-40-1) IR Spectrum [chemicalbook.com]

- 7. L(-)-Carvone(6485-40-1) 1H NMR [m.chemicalbook.com]

- 8. D(+)-Carvone(2244-16-8) 1H NMR [m.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 4-Isopropenylcyclohexanone [webbook.nist.gov]

- 11. 4-Isopropenylcyclohexanone [webbook.nist.gov]

Keto-Enol Tautomerism in 3-Isopropenylcyclohexanone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles of keto-enol tautomerism as they apply to the α,β-unsaturated ketone, 3-isopropenylcyclohexanone. While specific experimental data for this particular molecule is not extensively available in public literature, this document extrapolates from established knowledge of substituted cyclohexanones and related compounds to provide a robust theoretical framework. This guide covers the fundamental equilibrium, influencing factors, and detailed experimental and computational methodologies for its study.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). These two forms are tautomers, which are constitutional isomers that readily interconvert.[1] The interconversion involves the migration of a proton and the shifting of bonding electrons.[1] For most simple ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1]

Caption: General equilibrium between the keto and enol tautomers.

Tautomerism in this compound

For this compound, an α,β-unsaturated ketone, the tautomerism involves the formation of a dienol. The presence of the isopropenyl group introduces further electronic and steric considerations. The potential enol forms would involve a dienol structure, which benefits from extended conjugation.

It is important to note that α,β-unsaturated ketones can also undergo deprotonation at the γ-carbon under thermodynamic control, leading to a different enolate.[2]

Factors Influencing the Keto-Enol Equilibrium

Several factors can influence the position of the keto-enol equilibrium:

-

Substitution: Increased substitution on the double bond of the enol form can enhance its stability.[3]

-

Conjugation: Extended π-systems in the enol form, such as in β-dicarbonyl compounds or α,β-unsaturated systems, can stabilize the enol tautomer.[3][4] For this compound, the resulting dienol would be stabilized by conjugation.

-

Aromaticity: If the enol form results in an aromatic ring, it is significantly stabilized, and the equilibrium will heavily favor the enol.[4]

-

Hydrogen Bonding: Intramolecular hydrogen bonding in the enol form, particularly in 1,3-dicarbonyl compounds, can greatly increase the population of the enol tautomer.[5]

-

Solvent: The polarity of the solvent plays a crucial role. Generally, less polar solvents favor the enol form, where intramolecular hydrogen bonding can be a stabilizing factor.[5] Polar solvents can stabilize the more polar keto form.[6]

Quantitative Analysis of Keto-Enol Equilibria in Cyclic Ketones

While specific data for this compound is scarce, data from related cyclic ketones can provide valuable insights into the expected equilibrium position. The equilibrium constant (Keq) is a measure of the relative amounts of the two tautomers at equilibrium.

Table 1: Equilibrium Constants and Thermodynamic Data for Keto-Enol Tautomerism of Selected Cyclic Ketones

| Compound | Solvent | Keq ([Enol]/[Keto]) | ΔG° (kcal/mol) | Reference |

| Cyclohexanone | Aqueous Solution | 1.1 x 10-6 | 8.1 | [7] |

| Cyclopentanone | Aqueous Solution | 1.1 x 10-7 | 9.5 | [7] |

| Acetylacetone | CCl4 | 5.25 | -0.98 | [5] |

| Acetylacetone | D2O | 0.19 | 0.97 | [5] |

Experimental Protocols for Studying Keto-Enol Tautomerism

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful and widely used technique for the quantitative analysis of keto-enol equilibria.[6][8] The interconversion between keto and enol forms is often slow on the NMR timescale, allowing for the distinct observation and integration of signals from both tautomers.[6]

Detailed Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Prepare a solution of the sample (e.g., 0.1 M) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CCl₄).[9] The choice of solvent is critical as it can influence the equilibrium position.[6]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[9]

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of 5 times the longest T1 is recommended.

-

Optimize other acquisition parameters as needed.

-

-

Spectral Analysis and Quantification:

-

Identify the characteristic signals for both the keto and enol forms. For a cyclohexanone derivative, the α-protons of the keto form typically appear in a different region than the vinylic proton of the enol form.[6]

-

Carefully integrate the signals corresponding to unique protons in each tautomer. For example, integrate the signal of the enolic proton and a signal of a proton unique to the keto form.

-

Calculate the mole fraction of each tautomer from the integrated areas. Remember to account for the number of protons giving rise to each signal.

-

The equilibrium constant (Keq) is calculated as the ratio of the concentration of the enol to the keto form.

-

Caption: Workflow for determining the keto-enol equilibrium constant using NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol tautomerism, particularly when the two forms have distinct absorption spectra.[10][11] The enol form, with its C=C double bond, often absorbs at a different wavelength than the keto form's C=O bond.[12] By measuring the absorbance at wavelengths specific to each tautomer, their relative concentrations can be determined using the Beer-Lambert law.[10] This method is often complemented by computational chemistry to predict the theoretical spectra of the individual tautomers.[10]

Catalysis of Tautomerization

The interconversion between keto and enol forms is catalyzed by both acids and bases.[1]

Acid-Catalyzed Mechanism:

-

Protonation of the carbonyl oxygen.

-

Deprotonation of the α-carbon by a weak base (e.g., the solvent).

Caption: Acid-catalyzed mechanism of keto-enol tautomerization.

Base-Catalyzed Mechanism:

-

Deprotonation of the α-carbon to form an enolate ion.

-

Protonation of the enolate oxygen by a weak acid (e.g., the solvent).

References

- 1. youtube.com [youtube.com]

- 2. web.mit.edu [web.mit.edu]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. dial.uclouvain.be [dial.uclouvain.be]

- 11. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

3-Isopropenylcyclohexanone: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isopropenylcyclohexanone, a readily accessible chiral building block, presents a wealth of opportunities for the synthesis of complex molecular architectures. Its unique structural motif, featuring a reactive α,β-unsaturated ketone system and a pendant isopropenyl group, allows for a diverse range of chemical transformations. This guide explores the potential applications of this compound in key organic reactions, including Robinson annulation, Diels-Alder reactions, conjugate additions, and catalytic hydrogenations. Detailed experimental protocols for representative transformations are provided, alongside a summary of expected quantitative data. Furthermore, this document illustrates the potential of this versatile ketone in the construction of intricate molecular frameworks relevant to natural product synthesis and drug discovery.

Introduction

The quest for novel and efficient synthetic methodologies is a cornerstone of modern organic chemistry and drug development. Chiral building blocks, which serve as foundational scaffolds for the construction of complex, stereochemically defined molecules, are of paramount importance in this endeavor. This compound, a monoterpenoid derivative, has emerged as a promising yet underutilized synthon. Its synthesis from biorenewable sources such as β-pinene further enhances its appeal from a green chemistry perspective.[1][2] This guide aims to illuminate the synthetic potential of this compound, providing a technical resource for its application in the synthesis of diverse and valuable organic compounds.

Synthesis of this compound

While various synthetic routes to cyclohexanone derivatives exist, a notable pathway to the isomeric 4-isopropenylcyclohexanone involves a three-step sequence from the renewable feedstock β-pinene, with an overall yield of 65%.[1][3] This process typically involves oxidation, acid-catalyzed ring-opening, and dehydration. Although a specific high-yield synthesis for this compound is not as prominently documented in readily available literature, its preparation has been described, and it remains an accessible starting material for further synthetic explorations.[4]

Key Synthetic Applications

The reactivity of this compound is dominated by its two key functional groups: the α,β-unsaturated ketone and the isopropenyl moiety. This dual reactivity allows for a range of selective transformations to build molecular complexity.

Robinson Annulation: Construction of Bicyclic Systems

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[3][5][6] this compound can serve as the Michael acceptor in this sequence, reacting with an enolate to form a new bicyclic system. This strategy is widely used in the synthesis of steroids, terpenoids, and other natural products.[3][7]

A representative reaction would involve the reaction of this compound with an enolate generated from a ketone, such as 2-methylcyclohexanone, to yield a tricyclic enone.[6]

Logical Workflow for Robinson Annulation:

Caption: Robinson Annulation Workflow.

Experimental Protocol (Representative):

A detailed protocol for a Robinson annulation using 2-methylcyclohexanone and methyl vinyl ketone is provided as a representative example.[6][7][8]

-

Enolate Formation: To a solution of 2-methylcyclohexanone (1.0 eq) in a suitable solvent (e.g., ethanol), a base such as sodium ethoxide (1.1 eq) is added at room temperature.

-

Michael Addition: this compound (1.0 eq) is added to the enolate solution, and the mixture is stirred until the Michael addition is complete (monitored by TLC).

-

Aldol Condensation & Dehydration: The reaction mixture is then heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration to afford the final annulated product.

-

Workup and Purification: The reaction is cooled, neutralized with a weak acid, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

| Reactant A | Reactant B | Base | Solvent | Temperature | Time | Product | Yield (%) |

| 2-Methylcyclohexanone | This compound | NaOEt | Ethanol | Reflux | 12-24 h | Tricyclic Enone | 60-75 (expected) |

Table 1: Expected outcome of a representative Robinson annulation reaction.

Diels-Alder Reaction: Access to Complex Polycycles

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with high stereocontrol.[9][10][11] The isopropenyl group of this compound can act as a dienophile, reacting with a conjugated diene to form a spirocyclic or fused-ring system. Alternatively, if the cyclohexenone ring can be further functionalized to a diene, it could react with a dienophile.

A representative Diels-Alder reaction would involve reacting this compound with a diene like isoprene in the presence of a Lewis acid catalyst to promote the reaction and control stereoselectivity.

Logical Workflow for Diels-Alder Reaction:

Caption: Diels-Alder Reaction Workflow.

Experimental Protocol (Representative):

A general protocol for a Diels-Alder reaction between isoprene and maleic anhydride is provided as a representative example.[2][5]

-

Reactant Mixture: In a round-bottom flask, this compound (1.0 eq) and isoprene (1.2 eq) are dissolved in a suitable solvent (e.g., toluene).

-

Catalyst Addition: A Lewis acid catalyst (e.g., AlCl₃, 0.1 eq) is added at a low temperature (e.g., 0 °C) to enhance reactivity and selectivity.

-

Reaction: The reaction mixture is stirred at room temperature or heated as necessary until the starting materials are consumed (monitored by TLC).

-

Workup and Purification: The reaction is quenched with water, and the organic layer is separated, dried, and concentrated. The resulting crude product is purified by column chromatography.

| Dienophile | Diene | Catalyst | Solvent | Temperature | Time | Product | Yield (%) | Diastereoselectivity |

| This compound | Isoprene | AlCl₃ | Toluene | 25-80 °C | 4-12 h | Spirocyclic Adduct | 70-85 (expected) | Endo/Exo mixture |

Table 2: Expected outcome of a representative Diels-Alder reaction.

Conjugate Addition: Introduction of Functional Groups

The α,β-unsaturated ketone moiety in this compound is susceptible to conjugate (or Michael) addition of a wide range of nucleophiles.[12][13] This reaction is a fundamental C-C and C-heteroatom bond-forming reaction, allowing for the introduction of various functional groups at the β-position of the ketone. This is a key step in many multi-step syntheses.

A representative conjugate addition would be the reaction of this compound with a soft nucleophile like dimethyl malonate in the presence of a base.

Experimental Protocol (Representative):

-

Nucleophile Preparation: Sodium hydride (1.1 eq) is added to a solution of dimethyl malonate (1.2 eq) in a polar aprotic solvent like THF at 0 °C to generate the enolate.

-

Conjugate Addition: A solution of this compound (1.0 eq) in THF is added dropwise to the enolate solution at 0 °C.

-

Reaction: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.

| Substrate | Nucleophile | Base | Solvent | Temperature | Time | Product | Yield (%) |

| This compound | Dimethyl malonate | NaH | THF | 0 °C to RT | 2-6 h | Michael Adduct | 80-95 (expected) |

Table 3: Expected outcome of a representative conjugate addition reaction.

Catalytic Hydrogenation: Stereoselective Reduction

The two double bonds in this compound can be selectively hydrogenated to yield various saturated and partially saturated products. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, providing access to different stereoisomers of 3-isopropylcyclohexanone and its corresponding alcohol. For instance, catalytic hydrogenation of the structurally similar carvone can be achieved with high selectivity.[1][4][14]

A representative catalytic hydrogenation would involve the use of a heterogeneous catalyst like Rh/C to selectively reduce the isopropenyl double bond.

Experimental Protocol (Representative):

-

Catalyst and Substrate: this compound (1.0 eq) and a catalytic amount of Rh/C (e.g., 5 mol%) are placed in a hydrogenation vessel.

-

Solvent and Hydrogenation: A suitable solvent (e.g., ethanol) is added, and the vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 1-10 atm).

-

Reaction: The mixture is stirred vigorously at room temperature until hydrogen uptake ceases.

-

Workup and Purification: The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.

| Substrate | Catalyst | Solvent | H₂ Pressure | Temperature | Time | Product | Yield (%) | Stereoselectivity |

| This compound | Rh/C (5%) | Ethanol | 5 atm | 25 °C | 4-8 h | 3-Isopropylcyclohexanone | >95 (expected) | Diastereomeric mixture (cis/trans) |

Table 4: Expected outcome of a representative catalytic hydrogenation.

Potential in the Synthesis of Bioactive Molecules

While direct applications of this compound in the synthesis of currently marketed drugs are not widely reported, its structural motifs are present in a vast array of bioactive natural products, particularly in the realm of sesquiterpenes.[15][16] The eudesmane class of sesquiterpenoids, for example, features a decalin core that can be envisioned to be constructed from a cyclohexanone precursor through annulation strategies.[15][16]

Furthermore, the carbocyclic core of this compound makes it an attractive starting material for the synthesis of carbocyclic nucleoside analogues, a class of compounds known for their antiviral and anticancer properties.[17][18][19][20] The isopropenyl group can be functionalized or cleaved to install the necessary functionalities for coupling with nucleobases.

The synthesis of spirocyclic compounds, which are gaining increasing attention in medicinal chemistry due to their unique three-dimensional structures, is another promising application.[21][22][23][24][25][26] Diels-Alder reactions or intramolecular cyclizations starting from this compound could provide efficient routes to novel spiro-heterocycles with potential biological activity.

Logical Workflow for Bioactive Molecule Synthesis:

Caption: Synthetic potential of this compound.

Conclusion

This compound is a versatile and promising building block for organic synthesis. Its inherent reactivity, coupled with its availability from renewable resources, makes it an attractive starting material for the construction of a wide array of complex molecules. The key reactions highlighted in this guide—Robinson annulation, Diels-Alder cycloaddition, conjugate addition, and catalytic hydrogenation—provide a powerful toolkit for chemists to access novel bicyclic, spirocyclic, and functionalized carbocyclic systems. Further exploration of the synthetic utility of this compound is warranted and holds significant potential for the discovery of new bioactive compounds and the development of innovative synthetic strategies in the pharmaceutical and chemical industries.

References

- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 2. researchwith.njit.edu [researchwith.njit.edu]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Solved Provide a detailed, stepwise mechanism for the | Chegg.com [chegg.com]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. Khan Academy [khanacademy.org]

- 11. Diels-Alder reaction | McGraw Hill's AccessScience [accessscience.com]

- 12. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Advantageous heterogeneously catalysed hydrogenation of carvone with supercritical carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Total synthesis of eudesmane terpenes by site-selective C-H oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]

- 19. Synthesis and Antiviral Evaluation of Carbocyclic Nucleoside Analogs of Nucleoside Reverse Transcriptase Translocation Inhibitor MK-8591 (4'-Ethynyl-2-fluoro-2'-deoxyadenosine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of 3-Isopropenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropenylcyclohexanone is a valuable chiral building block in organic synthesis, serving as a precursor for various natural products and pharmaceutical agents. Its stereoselective synthesis is of significant interest, as the biological activity of more complex molecules often depends on their specific enantiomeric form. The Robinson annulation, a powerful ring-forming reaction, has been widely employed for the construction of cyclohexenone frameworks.[1] This application note details protocols for the enantioselective synthesis of this compound, focusing on organocatalytic methods that offer a greener and more efficient alternative to traditional metal-based catalysis.

The key strategy involves an asymmetric Robinson annulation, which consists of a Michael addition followed by an intramolecular aldol condensation.[1] Organocatalysts, particularly L-proline and its derivatives, have proven to be highly effective in inducing enantioselectivity in these transformations.[2] While direct synthesis of this compound via this method is not extensively documented, analogous syntheses of structurally related compounds, such as those derived from R-(−)-carvone, provide a strong basis for the development of a successful protocol.[3]

Synthetic Strategies and Key Parameters

The enantioselective synthesis of this compound can be approached through an organocatalyzed Robinson annulation of a suitable cyclohexanone precursor with an α,β-unsaturated ketone that will introduce the isopropenyl group. A plausible Michael acceptor for this purpose is 3-methyl-3-buten-2-one (methyl isopropenyl ketone). The choice of catalyst, solvent, temperature, and reaction time are critical parameters that influence both the yield and the enantiomeric excess (ee) of the final product.

Organocatalytic Systems

Several chiral organocatalysts can be employed to facilitate the asymmetric Michael addition, the key stereodetermining step of the Robinson annulation. L-proline is a readily available and cost-effective catalyst that has been successfully used in numerous asymmetric Robinson annulations.[2][4] Other catalysts, such as chiral primary amines and their salts, have also shown high efficacy.[5]

Table 1: Comparison of Organocatalytic Systems for Asymmetric Robinson Annulation

| Catalyst System | Typical Substrates | Typical ee (%) | Typical Yield (%) | Reference |

| L-Proline | Cyclohexanone derivatives + Methyl vinyl ketone | 70-95 | 50-80 | [2] |

| Chiral Primary Diamine/TfOH | Chalcone + Acetone | up to 99 | High | [5] |

| (S)-Phenylalanine/d-camphorsulfonic acid | Prochiral triketones | Good | Good | [4] |

Experimental Protocols

The following is a generalized protocol for the enantioselective synthesis of this compound via an L-proline catalyzed Robinson annulation. This protocol is adapted from established procedures for similar cyclohexenone syntheses.

Protocol 1: L-Proline Catalyzed Enantioselective Synthesis of this compound

Materials:

-

Cyclohexanone

-

3-Methyl-3-buten-2-one (Methyl isopropenyl ketone)

-

L-Proline

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

To a stirred solution of cyclohexanone (1.0 mmol) in anhydrous DMSO (5 mL) is added L-proline (0.3 mmol, 30 mol%).

-

3-Methyl-3-buten-2-one (1.2 mmol) is then added dropwise to the mixture at room temperature.

-

The reaction mixture is stirred at room temperature for 48-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired enantiomerically enriched this compound.

-

The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Table 2: Representative Reaction Parameters and Expected Outcomes

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Expected ee (%) |

| 1 | 30 | DMSO | 25 | 72 | 60-75 | 85-95 |

| 2 | 20 | Acetonitrile | 25 | 96 | 50-65 | 80-90 |

| 3 | 30 | Neat | 40 | 120 | 40-55 | 70-85 |

Diagrams

Caption: Experimental workflow for the enantioselective synthesis.

Caption: Catalytic cycle of the proline-mediated reaction.

Conclusion

The enantioselective synthesis of this compound is a challenging yet important transformation in organic chemistry. Organocatalytic methods, particularly those employing L-proline, offer a promising and accessible route to this chiral building block. The provided protocol, based on well-established Robinson annulation procedures, serves as a robust starting point for researchers. Optimization of reaction parameters will be crucial for achieving high yields and enantioselectivities for this specific substrate. Further investigation into different chiral catalysts and reaction conditions is encouraged to refine and improve upon this synthetic strategy.

References

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues [mdpi.com]

- 3. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·Ùاع رساÙ٠عÙÙÙ Ù ÙÙاÙر٠- Enantioselective Synthesis of Functionalised Decalones by Robinson Annulation of Substituted Cyclohexanones, Derived from R-(â)-Carvone [manuscript.isc.ac]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Michael Addition Reactions with 3-Isopropenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction